molecular formula C13H14N2O5S2 B5639178 N-(2-methoxyphenyl)-1,4-benzenedisulfonamide

N-(2-methoxyphenyl)-1,4-benzenedisulfonamide

Cat. No. B5639178
M. Wt: 342.4 g/mol
InChI Key: WXYYEQBEHQAZTR-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1,4-benzenedisulfonamide belongs to a class of compounds known as sulfonamides. These compounds have been extensively studied due to their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

Sulfonamides like N-(2-methoxyphenyl)-1,4-benzenedisulfonamide are typically synthesized through reactions involving sulfonyl chlorides and amines. For instance, Carlsen (1998) described a method for synthesizing similar compounds using benzenedisulfonyl chloride and 4-methoxybenzylamine in dichloromethane (Carlsen, 1998).

Molecular Structure Analysis

The molecular structure of sulfonamides like N-(2-methoxyphenyl)-1,4-benzenedisulfonamide is characterized by the presence of a sulfonamide group attached to an aromatic ring. Rodrigues et al. (2015) discussed the crystal structures of similar sulfonamides, highlighting the significance of intermolecular interactions in defining their supramolecular architecture (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamides can participate in various chemical reactions, including substitutions and cyclizations. For example, Rozentsveig et al. (2011) demonstrated the reaction of a sulfonamide with thiourea to produce a thiazole derivative (Rozentsveig et al., 2011).

Physical Properties Analysis

The physical properties of sulfonamides depend on their molecular structure. Properties such as solubility, melting point, and crystalline structure can be inferred from the molecular design and intermolecular interactions, as discussed in the crystal structure analysis.

Chemical Properties Analysis

Sulfonamides like N-(2-methoxyphenyl)-1,4-benzenedisulfonamide exhibit a range of chemical properties, including the ability to act as inhibitors or reactants in various chemical reactions. For instance, Barbero et al. (1996) explored the use of a related compound, N-Hydroxy-o-benzenedisulfonimide, as a selective oxidizing agent, indicating the potential reactivity of sulfonamides (Barbero et al., 1996).

properties

IUPAC Name

4-N-(2-methoxyphenyl)benzene-1,4-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S2/c1-20-13-5-3-2-4-12(13)15-22(18,19)11-8-6-10(7-9-11)21(14,16)17/h2-9,15H,1H3,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYYEQBEHQAZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)benzene-1,4-disulfonamide

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